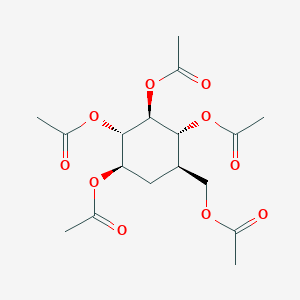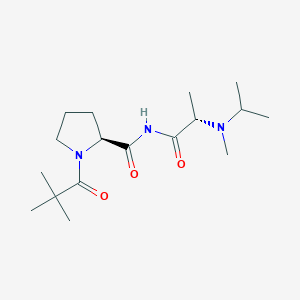
Pellotine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pellotine is a natural product found in Turbinicarpus pseudopectinatus, Gymnocalycium bodenbenderianum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Alkaloid Composition and Properties
Pellotine, identified in certain cactus species like Lophophora williamsii, is one of several alkaloids with notable chemical properties. Research has shown that Lophophora diffusa, a related species, predominantly produces phenolic tetrahydroisoquinoline alkaloids, mainly pellotine, with minimal mescaline content. This distinction supports the postulation of an independent metabolic pathway to pellotine and anhalidine (Bruhn & Holmstedt, 1973). Further, pellotine, along with other alkaloids like mescaline, anhalonine, lophophorine, and anhalonidine, has been identified in prehistoric specimens of Lophophora, indicating its long-standing presence and potential significance in historical contexts (Bruhn, Lindgren, Holmstedt & Adovasio, 1978).
Therapeutic Uses in Neurological Disorders
Pellotine's potential application in neurological disorders, such as Alzheimer's disease and Parkinson's disease, has been suggested due to the diverse areas of study involving related compounds. Research on nicotine and related alkaloids has contributed to developing novel nicotinic agonists for these conditions, which might imply a similar path for the exploration of pellotine's therapeutic uses (Perkins et al., 1996). Although direct studies on pellotine are limited, its chemical relation to other studied alkaloids opens avenues for future research in this area.
Pharmacogenetics and Personalized Medicine
The exploration of pellotine in the context of pharmacogenetics is another potential application. The NIH Pharmacogenetics Research Network has been working on correlating drug response with genetic variation, focusing on various drugs and proteins. Considering pellotine's unique pharmacological profile, its inclusion in such studies could be beneficial for understanding individualized drug responses and the development of personalized medicine strategies (Giacomini et al., 2007).
Contribution to Multidisciplinary Studies
Pellotine's unique properties also contribute to multidisciplinary scientific research, offering insights into complex biochemical pathways and responses. Studies that encompass diverse fields such as biochemistry, pharmacology, and genetics could benefit from including pellotine, especially in exploring the complexity of neuronal responses and interactions at various levels (Mermelstein, Kobus & Clayton, 2007).
Eigenschaften
Produktname |
Pellotine |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C13H19NO3/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15/h7-8,15H,5-6H2,1-4H3 |
InChI-Schlüssel |
NKHMWHLJHODBEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
Synonyme |
pellotine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B1218338.png)





![Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate](/img/structure/B1218350.png)






